Cyclobutanesulfonyl chloride
Overview
Description
Cyclobutanesulfonyl chloride is an organosulfur compound with the molecular formula C4H7ClO2S. It is a colorless to pale yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity, particularly in the formation of sulfonamides and sulfonyl derivatives, which are valuable in various chemical processes .
Scientific Research Applications
Cyclobutanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanesulfonyl chloride can be synthesized through the reaction of cyclobutyl alcohol with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the alcohol is converted to the corresponding sulfonyl chloride:
C4H7OH+SOCl2→C4H7ClO2S+HCl+SO2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Cyclobutanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.
Addition Reactions: It can participate in addition reactions with various organic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Mechanism of Action
The mechanism of action of cyclobutanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reaction leads to the formation of sulfonamide or sulfonate derivatives, which can then interact with various molecular targets and pathways. The specific effects depend on the nature of the nucleophile and the resulting product .
Comparison with Similar Compounds
Cyclobutanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- Methanesulfonyl chloride (CH3SO2Cl)
- Benzenesulfonyl chloride (C6H5SO2Cl)
- Tosyl chloride (p-CH3C6H4SO2Cl)
Uniqueness:
- This compound has a unique four-membered ring structure, which imparts different reactivity and steric properties compared to other sulfonyl chlorides.
- Methanesulfonyl chloride is simpler and more commonly used in organic synthesis.
- Benzenesulfonyl chloride and Tosyl chloride are aromatic sulfonyl chlorides with distinct reactivity patterns due to the presence of the benzene ring .
Properties
IUPAC Name |
cyclobutanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWZIICPWFGXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627186 | |
Record name | Cyclobutanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338453-16-0 | |
Record name | Cyclobutanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclobutanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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